3-(Pyrimidin-2-yloxy)piperidin-2-one is a heterocyclic compound characterized by the presence of both a pyrimidine and a piperidinone moiety. Its molecular formula is and it is recognized for its potential pharmacological activities, making it a significant target in medicinal chemistry and drug development. The compound's structure combines features that are known to exhibit a wide range of biological activities, particularly in the context of drug discovery .
This compound falls under the category of organic heterocycles, specifically classified as a piperidinone derivative with a pyrimidine substituent. It has garnered attention in scientific research due to its unique structural attributes that may confer specific biological properties. The compound is often synthesized for use in various applications, including medicinal chemistry, organic synthesis, and material science .
The synthesis of 3-(Pyrimidin-2-yloxy)piperidin-2-one typically involves several key steps:
In an industrial setting, large-scale synthesis may utilize optimized catalysts and reaction conditions to enhance yield and purity. Techniques such as palladium-catalyzed hydrogenation are frequently employed to ensure efficient production .
The molecular structure of 3-(Pyrimidin-2-yloxy)piperidin-2-one consists of:
The compound's molecular weight is approximately 220.25 g/mol, with a melting point that varies based on purity and specific synthesis methods employed .
3-(Pyrimidin-2-yloxy)piperidin-2-one can participate in various chemical reactions:
Common reagents include potassium permanganate or chromium trioxide for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions .
The mechanism of action for 3-(Pyrimidin-2-yloxy)piperidin-2-one involves its interaction with specific molecular targets within biological systems. The pyrimidine moiety is known to engage with enzymes and receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, making it a candidate for further investigation in drug development .
Relevant data includes spectral analysis confirming the presence of functional groups typical for piperidinone and pyrimidine derivatives .
3-(Pyrimidin-2-yloxy)piperidin-2-one has diverse applications across several fields:
Traditional synthetic routes to 3-(pyrimidin-2-yloxy)piperidin-2-one rely on multi-step sequences involving piperidine ring formation followed by pyrimidine coupling. A representative three-step protocol begins with the cyclization of δ-aminopentanoic acid derivatives under acidic conditions to form the piperidin-2-one core. Subsequent bromination at the C3 position using phosphorus tribromide (PBr₃) yields 3-bromopiperidin-2-one, which undergoes nucleophilic displacement with 2-hydroxypyrimidine under basic conditions (K₂CO₃/DMF). This method typically affords moderate yields (45-60%) due to competing side reactions during alkylation [8].
Alternative approaches employ O-alkylation of pyrimidin-2-ol with activated piperidin-2-one intermediates. For example, 3-trifluoromethanesulfonyloxy (triflate) piperidin-2-one reacts with pyrimidin-2-one in anhydrous acetonitrile at 80°C, achieving 68% yield. Drawbacks include the need for moisture-sensitive reagents and chromatographic purification [8].
Table 1: Traditional Synthesis Methods
Starting Material | Key Intermediate | Reaction Conditions | Yield |
---|---|---|---|
δ-Aminovaleric acid | 3-Bromopiperidin-2-one | PBr₃, then K₂CO₃/DMF, 80°C | 45-60% |
Piperidin-2-one | 3-Triflate piperidin-2-one | Pyrimidin-2-ol, CH₃CN, 80°C | 68% |
N-Boc-3-hydroxypiperidine | None | Deprotection then SNAr | 52% |
Catalytic hydrogenation provides efficient access to saturated piperidine precursors essential for 3-(pyrimidin-2-yloxy)piperidin-2-one synthesis. Pyridine-to-piperidine reduction represents a key strategy, where nicotinamide derivatives undergo hydrogenation using heterogeneous catalysts. Ruthenium on carbon (Ru/C) with H₂ (50 psi) in methanol reduces 3-hydroxypyridine to 3-hydroxypiperidine at 80°C within 6 hours (90% yield). This product is subsequently oxidized to piperidin-2-one using Jones reagent [2] [7].
Recent advances employ cobalt-based catalysts for cis-selective hydrogenation under milder conditions (30°C, 20 atm H₂). For fluorinated analogs, palladium-catalyzed hydrogenation preserves C-F bonds while saturating the pyridine ring—critical for synthesizing fluorinated derivatives like 4-fluoro-3-(pyrimidin-2-yloxy)piperidin-2-one (84% yield) [2] [9].
The ether linkage between pyrimidine and piperidinone is predominantly forged via SNAr reactions. Electron-deficient pyrimidin-2-yl chlorides readily react with 3-hydroxypiperidin-2-one under mild base catalysis. Polyethylene glycol-400 (PEG-400) serves as an eco-friendly solvent enabling this reaction at 120°C within 5 minutes (85-92% yields), outperforming traditional solvents like DMF [5].
Steric effects significantly impact reactivity: 3-substituted piperidin-2-ones require elevated temperatures (130°C) due to hindered nucleophilicity. For example, 3,5-dimethyl-3-hydroxypiperidin-2-one couples with 4,6-dichloropyrimidine in 71% yield using Cs₂CO₃ as base [5] [8].
Table 2: Nucleophilic Substitution Optimization
Pyrimidine Electrophile | Piperidine Nucleophile | Base/Solvent | Temperature/Time | Yield |
---|---|---|---|---|
2-Chloro-4-methylpyrimidine | 3-Hydroxypiperidin-2-one | K₂CO₃/PEG-400 | 120°C, 5 min | 92% |
4,6-Dichloropyrimidine | 3-Hydroxy-5-methylpiperidin-2-one | Cs₂CO₃/t-AmylOH | 130°C, 30 min | 71% |
2-Chloro-5-bromopyrimidine | N-Boc-3-hydroxypiperidine | DIEA/Dioxane | 100°C, 2 h | 78% |
Microwave irradiation dramatically accelerates the synthesis of 3-(pyrimidin-2-yloxy)piperidin-2-one derivatives. Coupling 3-bromopiperidin-2-one with pyrimidin-2-ol under solvent-free conditions at 150°C (100 W, 15 min) achieves 88% yield—a 3-fold reduction in reaction time versus conventional heating. This method enhances regioselectivity and minimizes thermal decomposition [6].
For N-functionalized analogs, one-pot microwave protocols integrate SNAr with in situ N-alkylation. For instance, 3-(4,6-dimethoxypyrimidin-2-yloxy)piperidine undergoes microwave-assisted N-acetylation (acetic anhydride, 120°C, 10 min) followed by ring oxidation, delivering N-acetyl-3-(pyrimidin-2-yloxy)piperidin-2-one in 82% overall yield [6].
Transition-metal-catalyzed cross-coupling enables late-stage diversification of the pyrimidine ring. Suzuki-Miyaura reactions on brominated intermediates like 3-[(5-bromopyrimidin-2-yl)oxy]piperidin-2-one couple with arylboronic acids using Pd(PPh₃)₄/K₂CO₃ in toluene/water (90°C, 12 h). Electron-rich aryl groups install efficiently (75-89% yields), whereas heteroaryl boronic acids require optimized ligands (XPhos) to suppress protodeboronation [3] [4] [8].
Buchwald-Hartwig amination functionalizes the piperidinone nitrogen. N-arylation of 3-(pyrimidin-2-yloxy)piperidin-2-one with aryl bromides occurs at 100°C using Pd₂(dba)₃/Xantphos and Cs₂CO₃, yielding N-aryl derivatives (e.g., 4-cyanophenyl variant, 80% yield). This strategy generates structurally diverse libraries for biological screening [4] [10].
Table 3: Cross-Coupling Derivatives
Core Compound | Coupling Type | Reagents/Conditions | Product | Yield |
---|---|---|---|---|
3-[(5-Bromopyrimidin-2-yl)oxy]piperidin-2-one | Suzuki | 4-Fluorophenylboronic acid, Pd(PPh₃)₄ | 3-[(5-(4-Fluorophenyl)pyrimidin-2-yl)oxy]piperidin-2-one | 84% |
3-(Pyrimidin-2-yloxy)piperidin-2-one | Buchwald-Hartwig | 4-Bromobenzonitrile, Pd₂(dba)₃ | N-(4-Cyanophenyl)-3-(pyrimidin-2-yloxy)piperidin-2-one | 80% |
3-[(3-Bromopyridin-2-yl)oxy]piperidin-2-one | Sonogashira | Phenylacetylene, CuI/Pd(PPh₃)₂Cl₂ | 3-[(3-(Phenylethynyl)pyridin-2-yl)oxy]piperidin-2-one | 73% |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0